Methoxyphenylethylamine can be derived from natural sources or synthesized through various chemical processes. It falls under the classification of phenethylamines, which are a group of compounds that share a common structure featuring a phenyl ring and an ethylamine side chain. The specific compound of interest, 2-(4-methoxyphenyl)ethylamine, has the Chemical Abstracts Service Registry Number 55-81-2 and is also known by synonyms such as 4-(2-aminoethyl)anisole and 4-methoxyphenethylamine .
The synthesis of methoxyphenylethylamine can be achieved through several methods, each with varying degrees of efficiency and optical purity:
The molecular formula for methoxyphenylethylamine is CHN O, with a molecular weight of approximately 151.21 g/mol. The compound consists of a phenyl group substituted with a methoxy group at the para position and an ethylamine chain.
Methoxyphenylethylamine participates in various chemical reactions typical for amines:
These reactions are significant in synthetic organic chemistry for developing new compounds with desired properties.
The mechanism of action for methoxyphenylethylamine primarily relates to its role as a neurotransmitter or neuromodulator in biological systems. It may influence various pathways involving monoamines, particularly in the central nervous system.
Methoxyphenylethylamine finds applications across various scientific fields:
Methoxyphenylethylamines represent a structurally diverse class of organic compounds featuring an ethylamine backbone substituted with methoxylated phenyl groups. The specific positioning of the methoxy group (ortho, meta, or para) and the presence of chiral centers in certain derivatives impart significant chemical and biological relevance. This section comprehensively examines the synthetic strategies employed for the preparation of these compounds, with particular emphasis on stereochemical control for chiral variants and optimization for industrial applications.
Chiral methoxyphenylethylamines, particularly 1-(4-methoxyphenyl)ethylamine [(S)-(-)-1-(4-Methoxyphenyl)ethylamine], serve as crucial building blocks in pharmaceutical synthesis. Multiple enantioselective pathways have been developed to access these stereochemically defined compounds with high optical purity. The asymmetric hydroboration of 1-methoxy-4-vinylbenzene using a rhodium complex of (S)-quinap in the presence of catecholborane, methylmagnesium chloride, and hydroxylamine-O-sulfonic acid yields (S)-(-)-1-(4-methoxyphenyl)ethylamine with exceptional enantiomeric excess (98% ee). However, this method faces scalability limitations due to the exorbitant cost of the chiral rhodium catalyst and the hazardous nature of the reagents involved [1].
Enantioselective hydrosilylation of ketimines derived from 4-methoxyacetophenone represents another approach. Employing trichlorosilane in conjunction with chiral N-picolinoylaminoalcohol catalysts followed by catalytic hydrogenation with palladium on carbon affords the target chiral amine. While effective, the requirement for expensive chiral catalysts and hazardous trichlorosilane diminishes its practicality for large-scale manufacturing [1]. A resolution-amination sequence involving condensation of 4-methoxyacetophenone with chiral auxiliaries like (1S,2R)-(+)-norephedrine offers an alternative. Subsequent reduction using Adam's catalyst (platinum oxide) and oxidative removal of the auxiliary with sodium metaperiodate provides the desired enantiomer. A significant drawback of this method is the moderate optical purity achieved (57% ee), necessitating further enrichment steps [1].
Table 1: Comparison of Enantioselective Synthesis Pathways for 1-(4-Methoxyphenyl)ethylamine
Synthetic Method | Key Reagents/Catalysts | Optical Purity (ee) | Major Limitations | Reference |
---|---|---|---|---|
Asymmetric Hydroboration | Rh-(S)-quinap, Catecholborane, MeMgCl | 98% | Costly catalyst, Hazardous reagents | [1] |
Enantioselective Hydrosilylation | Chiral N-Picolinoylaminoalcohols, Trichlorosilane, Pd/C | High (Specific value not provided) | Expensive catalysts, Hazardous reagents | [1] |
Chiral Auxiliary (Norephedrine) Resolution | (1S,2R)-(+)-Norephedrine, Adam's catalyst (PtO2) | 57% | Low optical purity, Multiple steps | [1] |
Lipase-Catalyzed Resolution | Lipase B | 78% | Moderate optical purity, Enzyme cost and stability | [1] |
Catalytic asymmetric hydrogenation (AH) of prochiral imines derived from methoxy-substituted acetophenones stands as the most direct and atom-economical route to chiral 1-arylalkylamines, including methoxyphenylethylamine isomers. This methodology has demonstrated industrial viability, exemplified by the multi-ton production of agrochemicals like (S)-metolachlor. Imines pose greater challenges than ketones due to E/Z isomerism, susceptibility to hydrolysis, and catalyst poisoning potential [8].
Iridium complexes ligated with chiral phosphorous ligands dominate this field. Monodentate phosphoramidites like (S)-PipPhos, while initially yielding moderate ee (87%) for the model substrate acetophenone phenyl imine, showed significantly improved performance (up to 96% ee) with ortho-methoxyphenyl imines, highlighting the critical influence of substrate structure [8]. Bidentate ligands often offer superior performance. Iridium complexes featuring DuanPhos diphosphine achieved 93% ee for the standard N-aryl imine [8]. Phosphino-oxazoline (PHOX) ligands provide a highly versatile platform. SimplePHOX iridium complexes (C5), accessible via short syntheses, delivered 96% ee for acetophenone phenyl imine [8]. A significant advancement came with MaxPHOX ligands (C6a), incorporating P-stereogenic centers. Their modular design allows fine-tuning for specific substrates, enabling AH of acyclic N-aryl ketimines under mild conditions (1 bar H₂) with excellent enantiocontrol (up to 96% ee) [8]. Ruthenium catalysts, particularly the Xyl-Skewphos/DPEN-Ru complex (C7), achieve outstanding enantioselectivities (up to 99% ee) and exceptionally high turnover numbers (TON up to 18,000) for imines derived from aromatic and heteroaromatic ketones [8]. Ru-Pybox complexes (C8) also demonstrated high efficacy (99% ee for model substrate) [8].
Hydrosilylation presents an alternative reduction strategy. As mentioned in section 1.1, the use of chiral N-picolinoylaminoalcohols with trichlorosilane enables the reduction of ketimines to chiral amines after hydrogenolysis. While effective, challenges related to catalyst cost and handling of reactive silanes persist compared to direct hydrogenation [1].
Table 2: Catalytic Systems for Asymmetric Hydrogenation of Imines to Chiral Methoxyphenylethylamine Precursors
Catalyst System | Metal | Ligand Type | ee (%) | Conditions | Key Advantage | Reference |
---|---|---|---|---|---|---|
Ir/(S)-PipPhos (C1) | Ir | Monodentate Phosphoramidite | 87 (Model), >96 (o-OMe) | Not specified | Good performance with ortho-methoxy imine | [8] |
Ir/DuanPhos (C2) | Ir | Diphosphine | 93 (Model) | Not specified | High activity | [8] |
Ir/SimplePHOX (C5) | Ir | Phosphino-oxazoline | 96 (Model) | Not specified | Readily accessible ligands | [8] |
Ir/MaxPHOX (C6a) | Ir | P-Stereogenic Phosphino-oxazoline | Up to 96 | 1 bar H₂ | Modular, tunable, mild conditions | [8] |
Ru/Xyl-Skewphos/DPEN (C7) | Ru | Chiral Diphosphine/Diamine | Up to 99 | Not specified, TON 18,000 | Very high ee and TON | [8] |
Ru/Pybox (C8) | Ru | N,N,N-Tridentate | 99 (Model) | Not specified | Excellent enantioselectivity | [8] |
Classical resolution remains a practical and widely employed method for obtaining enantiomerically pure methoxyphenylethylamines, particularly when catalytic asymmetric methods are insufficiently selective or cost-prohibitive at scale. This approach leverages the formation of diastereomeric salts with enantiopure resolving agents, exploiting differential solubility for separation [8].
A prominent example involves resolving racemic 1-(4-methoxyphenyl)ethylamine using (S)-2-(2-Naphthyl) glycolic acid. The diastereomeric salts formed exhibit distinct solubilities in suitable solvents, allowing the preferential crystallization of one diastereomer. Following salt formation and separation, treatment with hydrochloric acid liberates the target enantiomerically enriched amine, specifically (S)-(-)-1-(4-methoxyphenyl)ethylamine. However, achieving high optical purity (e.g., >99%) typically requires multiple, carefully controlled recrystallization cycles. The initially obtained product often exhibits around 87% ee after the first crystallization, necessitating iterative purification steps to reach pharmaceutically acceptable purity levels [1]. The choice of resolving agent, solvent system, temperature, and crystallization kinetics significantly impacts the yield and enantiomeric excess obtained. While less elegant than catalytic asymmetric synthesis, diastereomeric salt crystallization offers operational simplicity and scalability with established equipment, making it viable for certain production scenarios despite potential yield losses through the discarded undesired enantiomer stream [1] [8].
Biocatalysis offers sustainable and highly selective routes to enantiopure methoxyphenylethylamines under mild conditions, utilizing enzymes such as lipases, transaminases, and occasionally oxidoreductases. Lipase B, notably from Candida antarctica (CAL-B), has been employed in the kinetic resolution of racemic 1-(4-methoxyphenyl)ethylamine derivatives. Hydrolysis of the corresponding racemic esters or alcoholysis/amination of related substrates allows for the preferential conversion of one enantiomer, leaving the desired enantiomer enriched in the remaining substrate pool. While effective, the optical purity achieved via Lipase B resolution is often moderate, reported around 78% ee for 1-(4-methoxyphenyl)ethylamine, potentially requiring additional enrichment steps or limiting its standalone utility for high-purity applications [1].
Amine transaminases (ATAs) present a more powerful biocatalytic strategy, enabling the de novo asymmetric synthesis of chiral amines from prochiral ketones. This approach is exemplified in the synthesis of (S)-1-(3-methoxyphenyl)ethylamine, a key intermediate for Rivastigmine. The ATA from Ruegeria pomeroyi catalyzes the transfer of an amino group from an amine donor (e.g., isopropylamine) to 3-methoxyacetophenone, yielding the desired (S)-amine and acetone [6]. A major challenge is the unfavorable reaction equilibrium. To overcome this, an ingenious in situ product crystallization strategy was developed. The product amine is continuously precipitated as a low-solubility salt, specifically (S)-1-(3-methoxyphenyl)ethylammonium-3,3-diphenylpropionate, by adding the counterion (3,3-diphenylpropionate) as the salt of the amine donor (isopropylammonium-3,3-diphenylpropionate, IPA-3DPPA). This crystallization effectively drives the equilibrium towards product formation without requiring additional chemicals or coupled enzymatic systems, enhancing atom economy and simplifying downstream processing to filtration [6]. Integrated continuous flow membrane reactor-crystallizer systems have been engineered for this process, demonstrating the potential for efficient biocatalytic production coupled with immediate purification [6]. Oxidoreductases, used in reductive amination pathways, can also provide access to chiral amines but are less commonly reported specifically for methoxyphenylethylamines in the provided results compared to transaminases and lipases.
Table 3: Biocatalytic Methods for Methoxyphenylethylamine Synthesis
Biocatalyst Type | Enzyme Example | Reaction Type | Substrate | Product (ee) | Key Feature/Innovation | Reference |
---|---|---|---|---|---|---|
Lipase | Lipase B (CAL-B) | Kinetic Resolution | Racemic amine derivative | (S)-1-(4-Methoxyphenyl)ethylamine (78%) | Moderate ee, Requires derivatization | [1] |
Amine Transaminase (ATA) | Ruegeria pomeroyi ATA | Asymmetric Amination | 3-Methoxyacetophenone | (S)-1-(3-Methoxyphenyl)ethylamine (High, typically >99%) | In situ crystallization drives equilibrium | [6] |
Integrated ATA System | Ruegeria pomeroyi ATA | Continuous Synthesis & Crystallization | 3-Methoxyacetophenone + IPA-3DPPA | (S)-1-(3-Methoxyphenyl)ethylamine·3DPPA Salt | Membrane reactor, Continuous crystallizer | [6] |
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6